molecular formula C29H22N2O3S B2766624 Ethyl 5-phenyl-3-(2-phenylquinoline-4-carboxamido)thiophene-2-carboxylate CAS No. 391866-78-7

Ethyl 5-phenyl-3-(2-phenylquinoline-4-carboxamido)thiophene-2-carboxylate

Cat. No.: B2766624
CAS No.: 391866-78-7
M. Wt: 478.57
InChI Key: MQACJSPUEDZEAJ-UHFFFAOYSA-N
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Description

Ethyl 5-phenyl-3-(2-phenylquinoline-4-carboxamido)thiophene-2-carboxylate is a complex organic compound that features a thiophene ring substituted with phenyl and quinoline groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-phenyl-3-(2-phenylquinoline-4-carboxamido)thiophene-2-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Amidation Reaction: The quinoline derivative is then reacted with a carboxylic acid derivative to form the carboxamido group.

    Thiophene Ring Formation: The thiophene ring is synthesized through the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

    Final Coupling: The phenyl-substituted thiophene is then coupled with the quinoline derivative through esterification to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-phenyl-3-(2-phenylquinoline-4-carboxamido)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoline and thiophene rings can be reduced under hydrogenation conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorinating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

    Reduction: Reduced quinoline or thiophene derivatives.

    Substitution: Halogenated or nucleophile-substituted aromatic rings.

Scientific Research Applications

Chemistry

In organic synthesis, Ethyl 5-phenyl-3-(2-phenylquinoline-4-carboxamido)thiophene-2-carboxylate can be used as a building block for more complex molecules

Biology and Medicine

This compound may exhibit biological activity due to its structural similarity to known bioactive molecules. It could be investigated for potential use as an antimicrobial, anticancer, or anti-inflammatory agent. Its ability to interact with biological targets such as enzymes or receptors makes it a candidate for drug development.

Industry

In the materials science industry, this compound could be used in the development of organic semiconductors, light-emitting diodes (LEDs), or photovoltaic cells. Its conjugated system allows for efficient electron transport, making it suitable for electronic applications.

Mechanism of Action

The mechanism of action of Ethyl 5-phenyl-3-(2-phenylquinoline-4-carboxamido)thiophene-2-carboxylate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The quinoline moiety could intercalate with DNA, while the thiophene ring might interact with proteins or other biomolecules, disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-phenylthiophene-2-carboxylate: Lacks the quinoline moiety, making it less complex and potentially less bioactive.

    2-Phenylquinoline-4-carboxamide: Lacks the thiophene and ester groups, which might reduce its versatility in chemical reactions.

    5-Phenylthiophene-2-carboxylic acid: Similar thiophene structure but lacks the quinoline and ester functionalities.

Uniqueness

Ethyl 5-phenyl-3-(2-phenylquinoline-4-carboxamido)thiophene-2-carboxylate is unique due to its combination of a quinoline moiety with a thiophene ring, linked through an amide and ester group. This structure provides a versatile platform for chemical modifications and potential biological activity, making it a valuable compound for research and industrial applications.

Biological Activity

Ethyl 5-phenyl-3-(2-phenylquinoline-4-carboxamido)thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research sources.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Quinoline Moiety : This is achieved through cyclization reactions involving appropriate precursors.
  • Amide Bond Formation : The coupling of the quinoline derivative with thiophene and phenyl groups is facilitated using coupling reagents like carbodiimides.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, compounds with a thiophene core have demonstrated sub-micromolar binding affinities to anti-apoptotic proteins such as Mcl-1 and Bcl-2, leading to significant cytotoxic effects on tumor cells (IC50 < 10 μM) .

Mechanism of Action :
These compounds induce apoptosis in cancer cells through mitochondrial pathways, suggesting their role as effective apoptosis inducers .

Antibacterial Activity

The compound also exhibits promising antibacterial properties. In vitro studies have shown that derivatives related to this compound can inhibit the growth of various bacterial strains, including multidrug-resistant strains. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 3.125 mg/mL against resistant strains like XDR Salmonella Typhi .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Key findings include:

Structural Feature Biological Activity
Presence of Thiophene MoietyEnhanced antibacterial activity
Quinoline CoreSignificant anticancer properties
Amide LinkageImproved binding affinity to target proteins

Case Studies

  • Case Study on Anticancer Activity :
    A series of quinoline derivatives were tested for their ability to induce apoptosis in HL-60 cells. The study found that modifications in the thiophene and quinoline moieties significantly influenced their cytotoxicity and mechanism of action, with some compounds showing enhanced selectivity towards cancer cells over normal cells .
  • Case Study on Antibacterial Efficacy :
    A comparative analysis of various thiophene derivatives indicated that those with dual thiophene structures exhibited superior antibacterial activity against resistant bacterial strains compared to traditional antibiotics .

Properties

IUPAC Name

ethyl 5-phenyl-3-[(2-phenylquinoline-4-carbonyl)amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22N2O3S/c1-2-34-29(33)27-25(18-26(35-27)20-13-7-4-8-14-20)31-28(32)22-17-24(19-11-5-3-6-12-19)30-23-16-10-9-15-21(22)23/h3-18H,2H2,1H3,(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQACJSPUEDZEAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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